N-cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

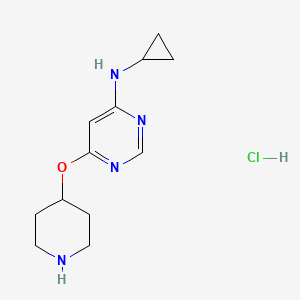

N-Cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride (C₁₂H₁₉ClN₄O) features a pyrimidine core substituted with a cyclopropyl group at position 4 and a piperidin-4-yloxy group at position 6. The hydrochloride counterion compensates for the protonated amine group, stabilizing the compound in solid-state forms.

Key Structural Features

- Pyrimidine Core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Cyclopropyl Substituent : A three-membered cyclopropane ring attached to the pyrimidine’s nitrogen at position 4.

- Piperidin-4-Yloxy Group : A piperidine ring connected via an oxygen atom to the pyrimidine’s position 6.

- Hydrochloride Salt : Protonation at the pyrimidine’s nitrogen or piperidine’s nitrogen, depending on pH.

Crystallographic Insights

Crystal structure studies of analogous compounds reveal that pyrimidine derivatives with piperidine moieties often adopt planar geometries due to conjugation between the heterocyclic rings. Protonation states influence hydrogen bonding networks, with the hydrochloride ion forming charge-assisted hydrogen bonds in the crystalline lattice. For example, in structurally related compounds, the pyridine nitrogen (N1) and piperidine nitrogen (N10) exhibit distinct protonation behavior, affecting molecular packing.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉ClN₄O |

| Molecular Weight | 270.76 g/mol |

| Elemental Composition | C (53.23%), H (7.07%), N (20.69%), Cl (13.10%) |

| Source: |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic techniques provide critical data for confirming molecular identity and functional group presence.

1.2.1 NMR Spectroscopy

- ¹H NMR : Peaks corresponding to the cyclopropyl group (δ 0.2–1.2 ppm), piperidine protons (δ 1.5–2.5 ppm), and pyrimidine protons (δ 6.5–8.5 ppm) are expected. Protonation at the pyrimidine nitrogen may shift aromatic signals.

- ¹³C NMR : Signals for the pyrimidine carbons (δ 150–160 ppm), piperidine carbons (δ 25–50 ppm), and cyclopropyl carbons (δ 5–15 ppm) are anticipated.

1.2.2 Infrared (IR) Spectroscopy

Key absorption bands include:

- N–H Stretching : Broad peaks around 3200–3400 cm⁻¹ for the amine group.

- C=N/C–N Stretching : Strong peaks near 1600–1650 cm⁻¹ from the pyrimidine ring.

- C–O–C Stretching : Absorption around 1250–1300 cm⁻¹ from the ether linkage.

1.2.3 UV-Vis Spectroscopy

The pyrimidine core’s conjugation system likely results in absorbance in the UV region (200–300 nm), with additional contributions from the cyclopropyl and piperidine groups. Exact λₘₐₓ values require experimental validation.

| Technique | Key Observations |

|---|---|

| ¹H NMR | Cyclopropyl (δ 0.2–1.2), Piperidine (δ 1.5–2.5) |

| IR | N–H (3200–3400), C=N (1600–1650) |

| UV-Vis | Absorption in 200–300 nm range |

| Sources: |

Computational Chemistry Approaches for Conformational Analysis

Computational methods elucidate molecular conformations and electronic properties.

1.3.1 Density Functional Theory (DFT)

DFT calculations optimize molecular geometry, highlighting:

- Planar Pyrimidine Core : Conjugation stabilizes the aromatic system.

- Cyclopropyl Ring Strain : Partial sp² character in strained bonds.

- Piperidine Flexibility : Chair vs. boat conformations influence hydrogen bonding.

1.3.2 Molecular Docking

Docking studies predict interactions with biological targets, such as:

- Hydrogen Bonding : Pyrimidine nitrogen with receptor residues.

- Hydrophobic Interactions : Piperidine and cyclopropyl groups with nonpolar pockets.

1.3.3 Conformational Sampling

Monte Carlo or molecular dynamics simulations assess:

- Rotational Freedom : Piperidine ring’s flexibility.

- Protonation States : Impact on binding affinity and solubility.

| Method | Application |

|---|---|

| DFT | Geometry optimization, electronic states |

| Molecular Docking | Target binding predictions |

| MD Simulations | Conformational dynamics |

| Sources: |

Properties

IUPAC Name |

N-cyclopropyl-6-piperidin-4-yloxypyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.ClH/c1-2-9(1)16-11-7-12(15-8-14-11)17-10-3-5-13-6-4-10;/h7-10,13H,1-6H2,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSPSAVHRVWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)OC3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671610 | |

| Record name | N-Cyclopropyl-6-[(piperidin-4-yl)oxy]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185308-71-7 | |

| Record name | N-Cyclopropyl-6-[(piperidin-4-yl)oxy]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19ClN4O

- Molecular Weight : 250.76 g/mol

- CAS Number : 1820710-65-3

This compound functions primarily as an inhibitor of specific cellular pathways. The compound has shown promise in targeting various receptors and enzymes involved in disease processes, particularly those related to inflammation and cellular proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that related pyrimidine derivatives possess activity against multiple bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Variable activity |

These findings suggest that the compound may be effective against a range of pathogens, although specific assays for this compound are still needed to confirm this activity.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . This suggests a possible therapeutic application in managing chronic inflammatory diseases.

Case Studies and Research Findings

- Cell Proliferation Inhibition : A study demonstrated that N-cyclopropyl derivatives could inhibit cell proliferation in cancer cell lines, suggesting a role in oncology therapeutics. The mechanism involved modulation of the PI3K/Akt signaling pathway .

- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of related pyrimidine compounds resulted in reduced symptoms and lower levels of inflammatory markers, indicating their potential use as anti-inflammatory agents.

- Pharmacokinetics : Preliminary pharmacokinetic studies have shown that the compound exhibits favorable absorption characteristics, with a half-life conducive to therapeutic use. However, further studies are required to fully elucidate its metabolic pathways .

Comparison with Similar Compounds

A. Piperidinyloxy vs. Piperazinyl Groups

- The target compound’s piperidin-4-yloxy group introduces an ether linkage and a six-membered saturated ring, enhancing lipophilicity compared to the piperazin-1-yl analog (CAS 1185317-92-3).

B. Cyclopropylamine vs. Methylamine

- The cyclopropyl substituent in the target compound contributes to steric bulk and metabolic stability compared to the methyl group in N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride (CAS 1354000-08-0). Cyclopropane’s ring strain may also influence conformational rigidity and target binding.

C. Pyrrolidine vs. Piperidine Rings

- Replacing piperidine with pyrrolidine (e.g., in (S)-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride) reduces ring size from six to five members, altering steric and electronic profiles. Pyrrolidine’s smaller size may enhance binding in constrained active sites but reduce solubility due to decreased polarity.

Preparation Methods

Starting Materials and Core Formation

The synthesis often starts from commercially available 4,6-dichloropyrimidine or related derivatives. This compound serves as the electrophilic core for nucleophilic substitution reactions.

- Example: 4,6-dichloropyrimidine is reacted with nucleophiles to selectively replace the chlorine atoms at positions 4 and 6.

Substitution at the 4-Position with Cyclopropylamine

- The 4-chloro substituent is selectively substituted with cyclopropylamine or cyclopropylmethylamine derivatives to introduce the N-cyclopropyl group.

- This substitution is typically carried out in the presence of a suitable base such as diisopropylethylamine (DiPEA) in polar solvents like methanol or ethanol.

- The reaction conditions often involve heating (e.g., 70–160 °C) and sometimes microwave irradiation to accelerate the process.

Substitution at the 6-Position with Piperidin-4-ol

- The 6-chloro substituent is replaced by piperidin-4-ol or its derivatives to form the 6-(piperidin-4-yloxy) moiety.

- This substitution can be performed using nucleophilic aromatic substitution under basic conditions.

- Buchwald-Hartwig or related palladium-catalyzed coupling methods are also employed for efficient C–O bond formation when direct substitution is challenging.

- Reaction solvents include toluene or dimethylformamide (DMF), with bases such as sodium tert-butoxide or potassium carbonate.

Salt Formation

- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

- This step enhances the compound's stability, crystallinity, and solubility for pharmaceutical applications.

Representative Experimental Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Starting Material | 4,6-dichloropyrimidine | Electrophilic core |

| 2. 4-Position Substitution | Cyclopropylamine, DiPEA, MeOH, 70 °C, 6 h | N-cyclopropyl substitution at C-4 |

| 3. 6-Position Substitution | Piperidin-4-ol, Pd catalyst (e.g., RuPhosPd G3), NaOtBu, toluene, 110 °C, 44 h | 6-(piperidin-4-yloxy) substitution |

| 4. Salt Formation | HCl in EtOH or MeOH | Hydrochloride salt of the target compound |

Research Findings and Optimization

- Microwave irradiation has been shown to reduce reaction times significantly while maintaining good yields (e.g., 50–70%) for the amination steps at the 4-position.

- The use of palladium-catalyzed Buchwald-Hartwig coupling for the 6-position substitution improves regioselectivity and yield compared to direct nucleophilic substitution.

- The choice of base and solvent critically influences the substitution efficiency; tertiary amines and polar aprotic solvents favor higher conversions.

- Final salt formation with hydrochloric acid is typically straightforward and yields a stable crystalline product suitable for pharmaceutical development.

Data Summary Table of Preparation Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Position substitution | Cyclopropylamine, DiPEA, MeOH, 70 °C, 6 h | ~50–70 | Microwave irradiation enhances yield |

| 6-Position substitution | Piperidin-4-ol, Pd catalyst, NaOtBu, toluene, 110 °C, 44 h | 40–60 | Buchwald-Hartwig coupling preferred |

| Hydrochloride salt formation | HCl in EtOH or MeOH | >90 | Improves stability and solubility |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:

Intermediate preparation : Use tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate as a precursor ().

Deprotection : Acidic removal of the tert-butoxycarbonyl (Boc) group to expose the piperidine-4-yloxy-pyrimidin-4-amine backbone.

Amine coupling : React the intermediate with cyclopropylamine under nucleophilic substitution or reductive amination conditions.

Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility ().

- Optimization : Reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) are adjusted using design of experiments (DoE) to maximize yield and purity.

Q. How is the purity of This compound validated in academic research?

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% is typical for research-grade compounds) ( ).

- NMR Spectroscopy : and NMR verify structural integrity and identify impurities (e.g., residual solvents or unreacted intermediates) ().

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl ().

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >10 mM in PBS at pH 7.4). Co-solvents like DMSO (<1% v/v) are used for stock solutions ().

- Stability : Store at -20°C under inert atmosphere to prevent degradation. Monitor via LC-MS for hydrolytic or oxidative byproducts during long-term storage ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

Assay Standardization : Validate experimental conditions (e.g., cell line viability, incubation time) to ensure reproducibility ().

Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., piperidine vs. pyrrolidine substitutions) to isolate key functional groups ().

Target Engagement Assays : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported targets like kinase domains or epigenetic regulators ( ).

Q. What crystallographic methods are suitable for elucidating the 3D structure of this compound?

- Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., using methanol/water mixtures). Refine structures using SHELXL ( ).

- Key Parameters : Monitor hydrogen bonding between the piperidinyloxy group and pyrimidine ring, which influences conformational stability ().

Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?

- Strategies :

Kinetic Assays : Measure values using fluorogenic substrates (e.g., for kinases or proteases) ().

Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets like CECR2 or BPTF ( ).

Mutagenesis Studies : Identify critical residues in enzyme active sites through alanine scanning ().

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.